molecular formula C16H20N2O5 B15306200 1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid

1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid

Cat. No.: B15306200
M. Wt: 320.34 g/mol
InChI Key: QLEZSWDBPLDWMI-UHFFFAOYSA-N
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Description

1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl-protected amino group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The protected amino group is then acetylated using acetic anhydride.

    Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.

    Final deprotection: The benzyloxycarbonyl group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for more complex molecules in synthetic organic chemistry.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine-3-carboxylic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.

    N-Acetylpiperidine-3-carboxylic acid: Similar structure but without the benzyloxycarbonyl group.

    Benzyloxycarbonyl-protected amino acids: Share the protective group but differ in the core structure.

Uniqueness

1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid is unique due to its combination of a piperidine ring, an acetyl group, and a benzyloxycarbonyl-protected amino group. This combination provides a balance of reactivity and stability, making it valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

1-[2-(phenylmethoxycarbonylamino)acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H20N2O5/c19-14(18-8-4-7-13(10-18)15(20)21)9-17-16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,22)(H,20,21)

InChI Key

QLEZSWDBPLDWMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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